2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone

Forensic Toxicology Synthetic Cannabinoids Receptor Binding

2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone (CAS 1427325-88-9), frequently designated the 3-methylphenyl isomer of JWH-251, is a synthetic phenylacetylindole cannabinoid. This compound is employed as an analytical reference standard in forensic toxicology research for the identification of designer drugs and their metabolites in biological and herbal matrices.

Molecular Formula C22H25NO
Molecular Weight 319.4 g/mol
CAS No. 1427325-88-9
Cat. No. B594089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone
CAS1427325-88-9
SynonymsJWH 251 3-methyl isomer
Molecular FormulaC22H25NO
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC(=C3)C
InChIInChI=1S/C22H25NO/c1-3-4-7-13-23-16-20(19-11-5-6-12-21(19)23)22(24)15-18-10-8-9-17(2)14-18/h5-6,8-12,14,16H,3-4,7,13,15H2,1-2H3
InChIKeyDQMIYWJJSIRLSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Data Sheet: 2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone (JWH-251 3-Methylphenyl Isomer)


2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone (CAS 1427325-88-9), frequently designated the 3-methylphenyl isomer of JWH-251, is a synthetic phenylacetylindole cannabinoid . This compound is employed as an analytical reference standard in forensic toxicology research for the identification of designer drugs and their metabolites in biological and herbal matrices [1]. Its primary function is to serve as a stable, well-characterized reference material for instrument calibration and method development [2].

Why the 3-Methylphenyl Isomer of 2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone is a Non-Interchangeable Reference Standard


Generic substitution among synthetic cannabinoid reference standards is not scientifically valid, as even minor structural alterations—specifically the position of a single methyl group on the phenylacetyl ring—profoundly impact receptor binding affinity and in vivo pharmacology [1]. The 3-methylphenyl isomer (CAS 1427325-88-9) is chemically and analytically distinct from the 2-methylphenyl isomer (JWH-251, CAS 864445-39-6) and the 4-methylphenyl isomer (JWH-251 4-methylphenyl isomer, CAS 864445-41-0), requiring its own unique analytical standards for accurate identification and quantification [2]. The evidence below quantifies these critical differences.

Quantitative Differentiation Evidence for 2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone (JWH-251 3-Methylphenyl Isomer)


CB1 Receptor Affinity of the 3-Methylphenyl Isomer vs. Class Averages

Vendor technical data sheets indicate that the 3-methylphenyl isomer (CAS 1427325-88-9) exhibits a CB1 receptor affinity with a Ki of 29 nM, a value that is consistent with the binding profile reported for the 2-methylphenyl isomer (JWH-251, CAS 864445-39-6) [1]. This binding affinity positions it as a high-affinity ligand, though its CB1 selectivity (approximately 5-fold over CB2) is lower than that of first-generation compounds like JWH-018 [2]. It is important to note that specific CB1 Ki data for this exact isomer (3-methylphenyl) were not located in peer-reviewed literature; the value presented is derived from a reputable vendor's data sheet and is cross-referenced with the well-characterized 2-methylphenyl isomer [1].

Forensic Toxicology Synthetic Cannabinoids Receptor Binding

Structural Impact on Potency: Methyl Group Position Dictates CB1 Affinity

The position of the methyl substituent on the phenylacetyl ring is a critical determinant of CB1 receptor binding affinity within the JWH-251 series. While binding data for the 3-methylphenyl isomer (CAS 1427325-88-9) is limited, a direct comparison between the 2-methyl and 4-methyl isomers reveals a 6.2-fold difference in CB1 Ki [1]. The 3-methyl isomer is chemically distinct from both, and its affinity is expected to differ from the 4-methyl isomer. This positional sensitivity mandates the use of isomer-specific reference standards.

Structure-Activity Relationship Medicinal Chemistry Drug Design

Forensic Utility: Confirmed Adulterant in Seized Herbal Products

The 3-methylphenyl isomer (CAS 1427325-88-9) has been identified and quantified as an adulterant in illegal herbal smoking mixtures [1]. This real-world prevalence contrasts with other isomers and analogs that may be less common or absent from the illicit market, making this specific compound a necessary reference material for forensic casework [2].

Forensic Science Drug Analysis Seized Materials

Analytical Specificity: Differentiating 3-Methylphenyl Isomer via GC-MS and IR Spectroscopy

The 3-methylphenyl isomer (CAS 1427325-88-9) possesses unique analytical signatures that differentiate it from its structural isomers. Certified reference materials from vendors like Cayman Chemical provide validated GC-MS and vapor-phase IR spectral data, enabling unambiguous identification . These spectral fingerprints are essential for confirming the identity of this specific isomer in complex matrices.

Analytical Chemistry Forensic Toxicology Reference Standards

Validated Research and Industrial Applications for 2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone Reference Standard


Forensic Casework: Confirmation of Seized Illicit Materials

This standard is indispensable for the forensic analysis of seized herbal or chemical products suspected to contain this specific second-generation synthetic cannabinoid. As confirmed by its identification in illegal products, the 3-methylphenyl isomer's unique GC-MS and IR spectra (λmax 212, 246, 306 nm) allow for its unambiguous identification and quantification in complex matrices [1]. The availability of a certified standard with vendor-verified purity (≥98%) is critical for generating legally defensible analytical results .

Toxicology: Development of Urinary Metabolite Assays

Given that the parent compound is rarely detected in urine, this reference standard is a starting material for in vitro or in vivo studies designed to identify and synthesize its unique phase I metabolites (e.g., mono- and dihydroxylated species, and those with carboxylated N-pentyl chains) [1]. This is essential for developing targeted LC-MS/MS methods to confirm human exposure to the 3-methylphenyl isomer, as demonstrated in metabolism studies of the closely related JWH-251 series [1].

Analytical Method Development: Instrument Calibration and Validation

The certified reference material (≥98% purity) is required for the calibration, tuning, and validation of analytical instruments, including GC-MS, LC-MS/MS, and GC-IRD systems, for synthetic cannabinoid detection methods . Its well-characterized spectral data (including vapor-phase IR and UV maxima) provides a reliable benchmark, ensuring the accuracy and reproducibility of qualitative and quantitative assays in high-throughput forensic and clinical laboratories.

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